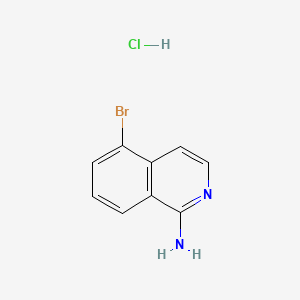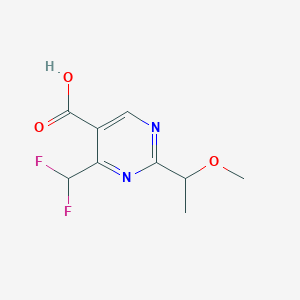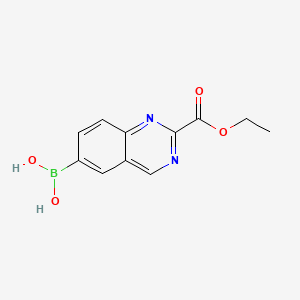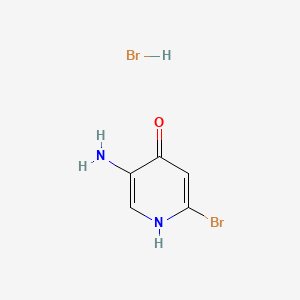
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is a brominated derivative of hexahydropentalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene typically involves the bromination of hexahydropentalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives such as alcohols, ethers, or amines.
Reduction: Hexahydropentalene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Applications De Recherche Scientifique
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its brominated structure may interact with biological targets in unique ways.
Materials Science: Used in the development of new materials with specific properties. Its structural features can be exploited to create materials with desired mechanical or electronic properties.
Medicine: Investigated for potential therapeutic applications. Its derivatives may exhibit pharmacological activity and could be used in drug development.
Mécanisme D'action
The mechanism of action of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride
- rac-(1R,3aS,6aS)-1-(3-fluorophenyl)-5-(3-fluoro-4-pyridinyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- rac-(1R,3aS,6aS)-2-methyl-1-(2-methylphenyl)-5-[6-(1-piperidinyl)-4-pyrimidinyl]octahydropyrrolo[3,4-c]pyrrole dihydrochloride
Uniqueness
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is unique due to its brominated structure, which imparts distinct reactivity and properties compared to its non-brominated analogs. The presence of the bromine atom allows for specific chemical transformations that are not possible with similar compounds lacking this functional group. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H11Br |
|---|---|
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H11Br/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-8H,2,4-5H2/t6-,7-,8-/m1/s1 |
Clé InChI |
SFAOFAZNPWOXBD-BWZBUEFSSA-N |
SMILES isomérique |
C1C[C@H]([C@H]2[C@@H]1CC=C2)Br |
SMILES canonique |
C1CC(C2C1CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)


![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
